molecular formula C17H23NO2 B2380045 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1797722-65-6

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2380045
CAS No.: 1797722-65-6
M. Wt: 273.376
InChI Key: OGCFURFNKCTURR-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound belonging to the class of carboxamides. Its structure consists of a cyclohexene ring fused with a carboxamide group, which is further connected to a 2-methoxy-2-(o-tolyl)ethyl chain. This compound is utilized in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves the reaction of cyclohex-3-enecarboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The exact mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving binding to proteins or enzymes and modulating their activity. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclohexene ring.

    N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexene ring.

Uniqueness

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE is unique due to its cyclohexene ring, which imparts distinct chemical and physical properties compared to its cyclobutane and cyclopentane analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-13-8-6-7-11-15(13)16(20-2)12-18-17(19)14-9-4-3-5-10-14/h3-4,6-8,11,14,16H,5,9-10,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCFURFNKCTURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CCC=CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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